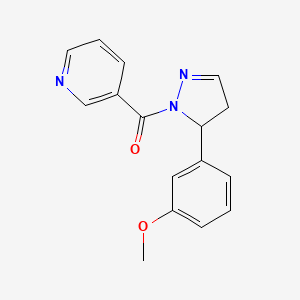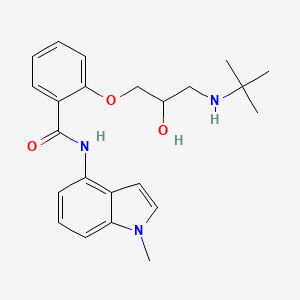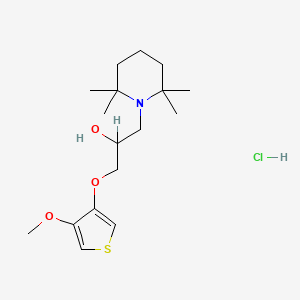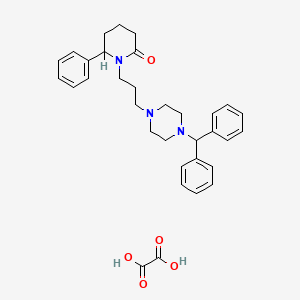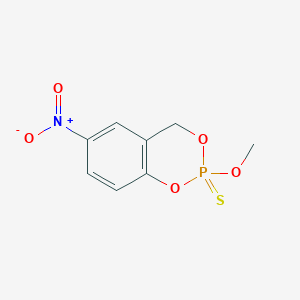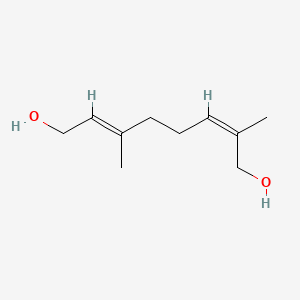
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- is an organic compound with the molecular formula C10H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two double bonds and two methyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- can be achieved through several methods. One common approach involves the reaction of geraniol with formaldehyde under acidic conditions, followed by reduction. The reaction conditions typically include a temperature range of 0-25°C and a pH of around 4-5.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-2,6-octadien-1,8-dione.
Reduction: Formation of 2,6-dimethyl-2,6-octanediol.
Substitution: Formation of 2,6-dimethyl-2,6-octadiene-1,8-dichloride or 2,6-dimethyl-2,6-octadiene-1,8-diamine.
Applications De Recherche Scientifique
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The double bonds can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-2,7-octadiene-1,6-diol
- 8-Hydroxygeraniol
- 8-Hydroxylinalool
Uniqueness
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
32663-40-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5- |
Clé InChI |
PREUOUJFXMCMSJ-KWNZIKDBSA-N |
SMILES isomérique |
C/C(=C\CO)/CC/C=C(/C)\CO |
SMILES canonique |
CC(=CCO)CCC=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



